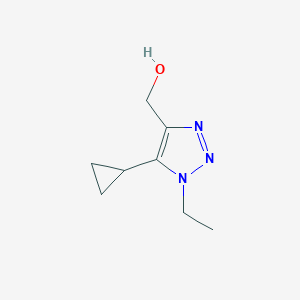
(5-Cyclopropyl-1-ethyl-1H-1,2,3-triazol-4-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Cyclopropyl-1-ethyl-1H-1,2,3-triazol-4-yl)methanol is a chemical compound with the molecular formula C8H13N3O. This compound belongs to the class of 1,2,3-triazoles, which are known for their diverse applications in pharmaceuticals, agrochemicals, and material sciences
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5-Cyclopropyl-1-ethyl-1H-1,2,3-triazol-4-yl)methanol typically involves a multi-step process. One common method is the “click” chemistry approach, which involves the cycloaddition of an azide and an alkyne to form the triazole ring . The reaction is usually carried out in the presence of a copper(I) catalyst under mild conditions, often in an aqueous medium . The final step involves the reduction of the resulting triazole compound to obtain the desired methanol derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
(5-Cyclopropyl-1-ethyl-1H-1,2,3-triazol-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The triazole ring can be reduced under specific conditions to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield aldehydes or carboxylic acids, while substitution reactions can produce various functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
(5-Cyclopropyl-1-ethyl-1H-1,2,3-triazol-4-yl)methanol has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of (5-Cyclopropyl-1-ethyl-1H-1,2,3-triazol-4-yl)methanol involves its interaction with specific molecular targets. The triazole ring can bind to active sites of enzymes, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s biological effects . Molecular docking studies have shown that the compound can form stable complexes with target proteins, enhancing its inhibitory potential .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1-ethyl-5-propyl-1H-1,2,3-triazol-4-yl)methanol
- 5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole derivatives
- 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles
Uniqueness
(5-Cyclopropyl-1-ethyl-1H-1,2,3-triazol-4-yl)methanol stands out due to the presence of the cyclopropyl group, which imparts unique steric and electronic properties. This makes it a valuable compound for the development of new pharmaceuticals and materials with enhanced performance and specificity .
Eigenschaften
Molekularformel |
C8H13N3O |
|---|---|
Molekulargewicht |
167.21 g/mol |
IUPAC-Name |
(5-cyclopropyl-1-ethyltriazol-4-yl)methanol |
InChI |
InChI=1S/C8H13N3O/c1-2-11-8(6-3-4-6)7(5-12)9-10-11/h6,12H,2-5H2,1H3 |
InChI-Schlüssel |
ANSBYIVDEVHWJZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C(=C(N=N1)CO)C2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


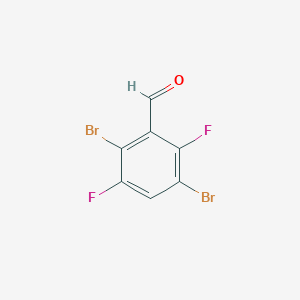

![1-[(1-Methylcyclohexyl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13083625.png)
![2-([1,1'-Biphenyl]-4-yl)-9,10-di(naphthalen-2-yl)anthracene](/img/structure/B13083633.png)



![2-Propylimidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B13083650.png)
![12-Acetyl-1,8,10-triazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,9,11-pentaen-13-one](/img/structure/B13083653.png)
![3-[(3,5-Dimethylcyclohexyl)amino]propan-1-ol](/img/structure/B13083671.png)
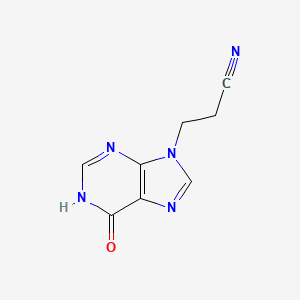
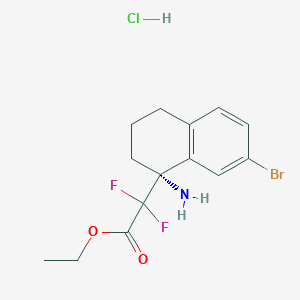
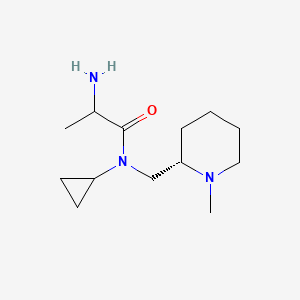
![1-Chloro-4-methoxy-8,9-dihydro-5H-benzo[7]annulen-7(6H)-one](/img/structure/B13083691.png)
